molecular formula C25H26BrN3O3S B297576 N-(4-bromobenzyl)-N-{2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide

N-(4-bromobenzyl)-N-{2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide

カタログ番号 B297576
分子量: 528.5 g/mol
InChIキー: RMXNZCGCPCXQNM-JVWAILMASA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-bromobenzyl)-N-{2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide, also known as BBIS, is a compound that has gained significant attention in scientific research due to its potential as a drug candidate. BBIS belongs to the family of sulfonamide-based drugs and has shown promising results in various studies.

作用機序

The mechanism of action of N-(4-bromobenzyl)-N-{2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide involves the inhibition of tubulin polymerization, which is a process required for the formation of microtubules. Microtubules are essential for cell division, and the inhibition of their formation can lead to cell cycle arrest and apoptosis. N-(4-bromobenzyl)-N-{2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide binds to the colchicine-binding site on tubulin, preventing the formation of microtubules and inducing cell death in cancer cells.
Biochemical and Physiological Effects:
N-(4-bromobenzyl)-N-{2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide has been shown to have low toxicity in normal cells, indicating its potential as a selective anticancer agent. In addition to its anticancer properties, N-(4-bromobenzyl)-N-{2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide has also been shown to have anti-inflammatory effects. N-(4-bromobenzyl)-N-{2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide can inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, which are involved in various inflammatory diseases.

実験室実験の利点と制限

The advantages of using N-(4-bromobenzyl)-N-{2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide in lab experiments include its low toxicity in normal cells, its selectivity towards cancer cells, and its potential as an anti-inflammatory agent. However, the limitations of using N-(4-bromobenzyl)-N-{2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide include its solubility issues and the need for further studies to determine its efficacy in vivo.

将来の方向性

Future studies involving N-(4-bromobenzyl)-N-{2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide could focus on its potential as a combination therapy with other anticancer agents. The development of novel formulations to improve its solubility and bioavailability could also be explored. In addition, the anti-inflammatory properties of N-(4-bromobenzyl)-N-{2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide could be further investigated for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
In conclusion, N-(4-bromobenzyl)-N-{2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide is a promising compound with potential as an anticancer and anti-inflammatory agent. Its mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Future studies could focus on its combination therapy potential and the development of novel formulations to improve its efficacy.

合成法

N-(4-bromobenzyl)-N-{2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide can be synthesized through a multistep process involving the reaction of 4-bromobenzylamine with 4-isopropylbenzaldehyde followed by the reaction with hydrazine hydrate and benzenesulfonyl chloride. The final product is obtained through purification and characterization techniques such as recrystallization and NMR spectroscopy.

科学的研究の応用

N-(4-bromobenzyl)-N-{2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that N-(4-bromobenzyl)-N-{2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide can inhibit the growth of various cancer cell lines such as breast, lung, and colon cancer. N-(4-bromobenzyl)-N-{2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide has also been shown to induce apoptosis (cell death) in cancer cells through the activation of caspases, which are enzymes involved in the process of programmed cell death.

特性

製品名

N-(4-bromobenzyl)-N-{2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide

分子式

C25H26BrN3O3S

分子量

528.5 g/mol

IUPAC名

2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C25H26BrN3O3S/c1-19(2)22-12-8-20(9-13-22)16-27-28-25(30)18-29(17-21-10-14-23(26)15-11-21)33(31,32)24-6-4-3-5-7-24/h3-16,19H,17-18H2,1-2H3,(H,28,30)/b27-16+

InChIキー

RMXNZCGCPCXQNM-JVWAILMASA-N

異性体SMILES

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)CN(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3

SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=O)CN(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3

正規SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=O)CN(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。